molecular formula C8H7ClO2 B1350578 5-Chloro-2-hydroxy-3-methylbenzaldehyde CAS No. 23602-63-3

5-Chloro-2-hydroxy-3-methylbenzaldehyde

Cat. No.: B1350578
CAS No.: 23602-63-3
M. Wt: 170.59 g/mol
InChI Key: NSKZAOKQZDLHGO-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-3-methylbenzaldehyde is a chemical compound with the CAS Number: 23602-63-3. Its molecular weight is 170.6 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H7ClO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3 . This indicates that the compound has a benzene ring with chlorine, hydroxyl, and aldehyde functional groups attached to it.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Electrochemical Behavior in Polymer Synthesis

5-Chloro-2-hydroxy-3-methylbenzaldehyde has been studied in the context of electrochemical behavior, particularly in the synthesis of polymers. For example, its analogs were investigated in their electrochemical behavior at the mercury electrode in aqueous media. These studies support the formation of anion radicals as a result of C-X bond cleavage, which is crucial in the synthesis of polymeric Schiff bases (Hasdemir et al., 2011).

Use in Mo(VI) Complex Synthesis and Antitumor Activities

This compound has been used in the synthesis of dioxomolybdenum(VI) complexes. These complexes have shown significant in vitro DNA binding, cleavage, and antitumor activities against human colorectal cell lines, indicating its potential in chemotherapy applications (Hussein et al., 2015).

Fluorescent pH Sensor Development

This compound has also been used in the development of pH-responsive fluorescent sensors. A probe developed using a related compound showed a significant increase in fluorescence intensity within a specific pH range, highlighting its potential in biological studies (Saha et al., 2011).

Synthesis of Macrocyclic Complexes

Research involving this compound includes the synthesis of macrocyclic complexes. These complexes are important in understanding the role of electron-withdrawing and electron-donating groups in molecular structures, which is significant in the field of inorganic chemistry (Chen et al., 2014).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-hydroxy-3-methylbenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving this compound. The hydroxyl group in this compound can form hydrogen bonds with amino acid residues in enzymes, influencing the enzyme’s activity and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert atmosphere and at temperatures between 2-8°C . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the conversion of metabolites. The compound can affect metabolic flux, altering the levels of different metabolites within the cell. These interactions can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

5-chloro-2-hydroxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKZAOKQZDLHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378996
Record name 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23602-63-3
Record name 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23602-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-hydroxy-3-methylbenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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